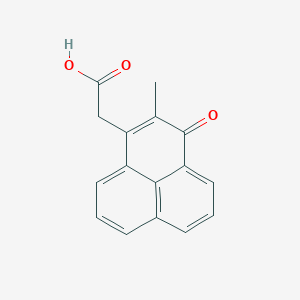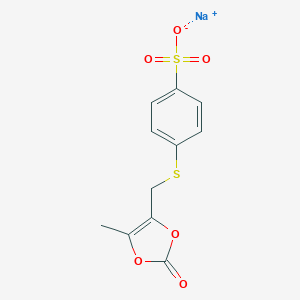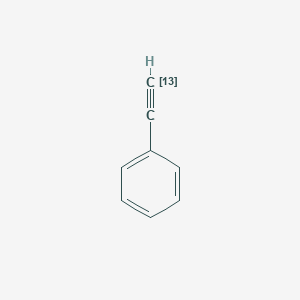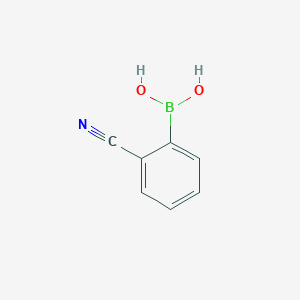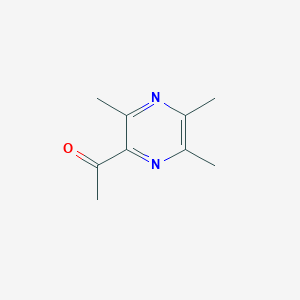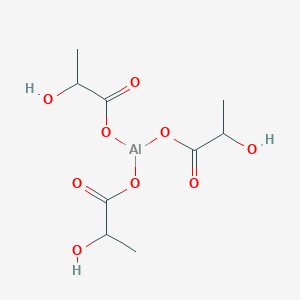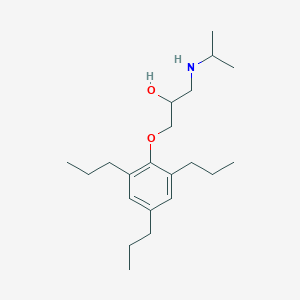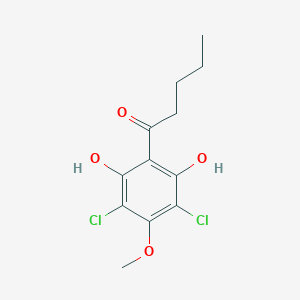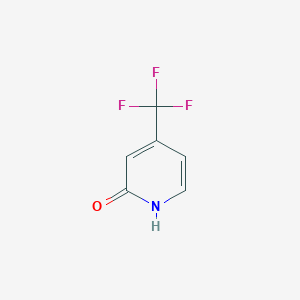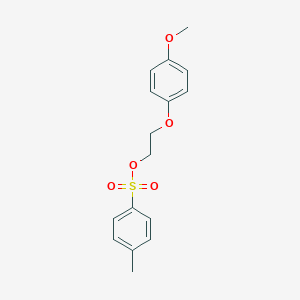
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester, commonly known as TMSOTf, is a highly reactive and versatile reagent used in organic synthesis. It is an esterification agent that is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
TMSOTf is a strong acid and acts as a proton donor in many reactions. It can also act as a Lewis acid and coordinate with electron-rich species. The reactivity of TMSOTf is due to the presence of the sulfonic acid group, which stabilizes the intermediate species formed during reactions.
Efectos Bioquímicos Y Fisiológicos
TMSOTf is not commonly used in biochemical or physiological research, as its reactivity and toxicity can be problematic. However, it has been shown to have some antibacterial and antifungal properties, and has been used in the synthesis of some anti-cancer compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMSOTf is a highly reactive and versatile reagent that can be used in a wide range of reactions. It is relatively inexpensive and easy to handle. However, it is also highly toxic and can be corrosive to skin and eyes. Care must be taken when handling TMSOTf, and appropriate safety precautions should be followed.
Direcciones Futuras
There are many potential future directions for research involving TMSOTf. One area of interest is the development of new synthetic methods using TMSOTf as a catalyst. Another area of interest is the use of TMSOTf in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for TMSOTf to be used in the development of new materials, such as polymers and coatings.
Métodos De Síntesis
TMSOTf is synthesized by the reaction of p-toluenesulfonic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
TMSOTf is widely used in organic synthesis as a catalyst for a variety of reactions, including esterification, acylation, and alkylation. It is also used as a coupling reagent in peptide synthesis and as a Lewis acid catalyst in Diels-Alder reactions. TMSOTf has been used in the synthesis of a variety of natural products, including taxol and camptothecin, and is an important tool for medicinal chemists in drug discovery.
Propiedades
Número CAS |
115951-32-1 |
|---|---|
Nombre del producto |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Fórmula molecular |
C16H18O5S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-13-3-9-16(10-4-13)22(17,18)21-12-11-20-15-7-5-14(19-2)6-8-15/h3-10H,11-12H2,1-2H3 |
Clave InChI |
LIGANSFRQYSUJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Sinónimos |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
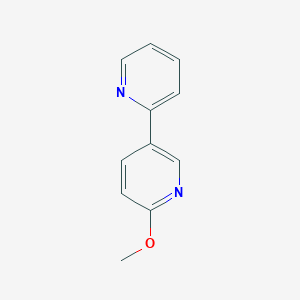
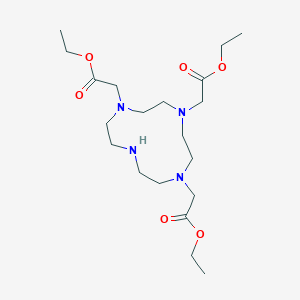
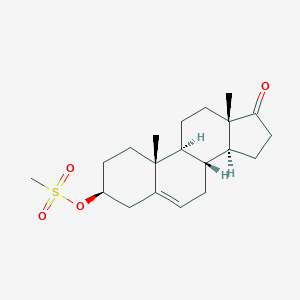
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
